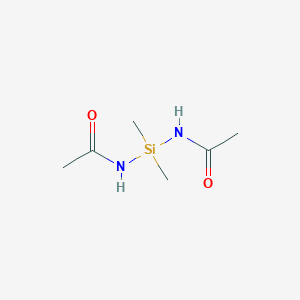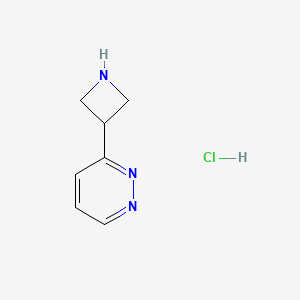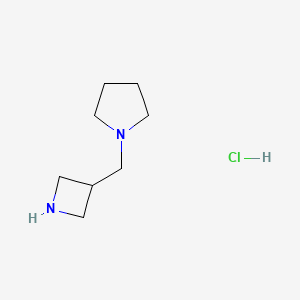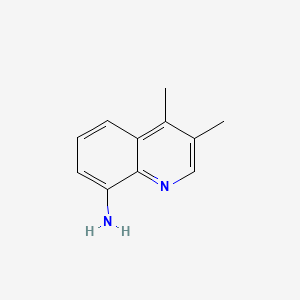![molecular formula C6H5N3O3 B11915307 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a heterocyclic compound with a molecular formula of C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with hydrochloric acid in water . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, trifluoroacetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitric and trifluoroacetic acids can lead to the formation of 1,5,6-trioxides .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, it is used in the development of new materials and industrial processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyridazines and pyridazinones. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propiedades
Fórmula molecular |
C6H5N3O3 |
|---|---|
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
Clave InChI |
ULEBZJGPULNUSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NO1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)






![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)



![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)
